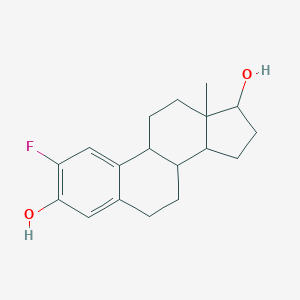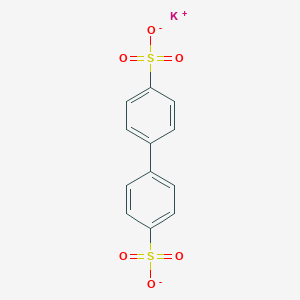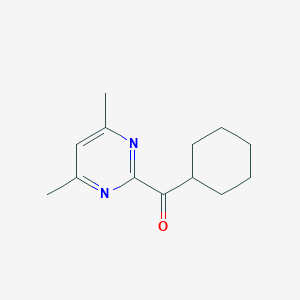![molecular formula C14H18O4 B231110 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 16848-76-3](/img/structure/B231110.png)
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a chemical compound that belongs to the class of dioxin derivatives. It is commonly referred to as "Pyrano-dioxin" due to its unique structure. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine in lab experiments is its ease of synthesis. The multi-step synthesis process is relatively straightforward and can be performed using readily available reagents. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for studying various biological pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. High concentrations of this compound have been shown to be cytotoxic to certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine. One area of interest is the development of novel synthetic methods for this compound, which could lead to the production of more potent analogs with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential applications of this compound in material science, such as in the development of new polymers and materials, should also be explored.
Méthodes De Synthèse
The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the condensation reaction of salicylaldehyde and 4-hydroxy-2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form the final product.
Applications De Recherche Scientifique
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Propriétés
Numéro CAS |
16848-76-3 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H18O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
Clé InChI |
LASCUIFSNMHEDR-UHFFFAOYSA-N |
SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
SMILES canonique |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
Synonymes |
Methyl 4-O,6-O-(phenylmethylene)-2,3-dideoxy-α-D-erythro-hexopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
